Methyl 5,5-dimethoxyvalerate
Overview
Description
Methyl 5,5-dimethoxyvalerate, also known as methyl 5,5-dimethoxypentanoate, is an organic compound with the chemical formula C8H16O4 . It is a colorless to pale yellow liquid and is widely used as an intermediate for flavors and fragrances .
Synthesis Analysis
Methyl 5,5-dimethoxyvalerate can be prepared by reacting methyl 5-oxopentanoate with p-toluene sulfonic acid and trimethylorthoformate . It participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine .Molecular Structure Analysis
The molecular weight of Methyl 5,5-dimethoxyvalerate is 176.21 . The linear formula is (CH3O)2CH(CH2)3CO2CH3 .Chemical Reactions Analysis
Methyl 5,5-dimethoxyvalerate may be employed in the synthesis of seven-membered carbocycles . It may also be used in the synthesis of 5-(phenylamino)-4-(phenylimino)methyl)-4-pentenoic acid derivatives .Physical And Chemical Properties Analysis
Methyl 5,5-dimethoxyvalerate is a liquid at room temperature . It has a refractive index of n20/D 1.422 (lit.) . The boiling point is 70-72 °C/2 mmHg (lit.) and the density is 1.012 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Building Blocks
“Methyl 5,5-dimethoxyvalerate” is an organic compound that serves as a building block in organic chemistry . It’s used in the synthesis of a variety of complex molecules, contributing to the development of new pharmaceuticals, agrochemicals, and materials .
Synthesis of Seven-Membered Carbocycles
“Methyl 5,5-dimethoxyvalerate” can be employed in the synthesis of seven-membered carbocycles . These carbocycles are important structures found in many natural products and pharmaceuticals .
Synthesis of 5-(Phenylamino)-4-(Phenylimino)Methyl)-4-Pentenoic Acid Derivatives
This compound may be used in the synthesis of 5-(phenylamino)-4-(phenylimino)methyl)-4-pentenoic acid derivatives . These derivatives could have potential applications in medicinal chemistry .
Preparation of Ester Compounds
“Methyl 5,5-dimethoxyvalerate” is an ester, and it can be prepared by reacting methyl 5-oxopentanoate with p-toluene sulfonic acid and trimethylorthoformate . This reaction is a common method for preparing ester compounds, which have wide applications in the fragrance and flavor industry .
Synthesis of 1-Palmitoyl-2-(5-Oxovaleroyl)-sn-Glycero-3-Phosphatidylcholine
“Methyl 5,5-dimethoxyvalerate” participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine . This compound is a type of phospholipid, which is a major component of all cell membranes .
Research in Material Science
Due to its unique chemical structure, “Methyl 5,5-dimethoxyvalerate” could be used in material science research, particularly in the development of new polymers and resins .
Safety and Hazards
Methyl 5,5-dimethoxyvalerate is classified as a combustible liquid (H227), skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Mechanism of Action
Target of Action
Methyl 5,5-dimethoxyvalerate is a chemical compound with the molecular formula (CH3O)2CH (CH2)3CO2CH3
The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is an ester . Esters are known to participate in various biochemical reactions, often involving the cleavage of the ester bond. The exact interaction of Methyl 5,5-dimethoxyvalerate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Methyl 5,5-dimethoxyvalerate participates in the synthesis of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphatidylcholine . This indicates that it may play a role in lipid metabolism and signaling pathways.
Result of Action
As it is involved in the synthesis of a specific phosphatidylcholine , it might influence cellular membrane structure and function.
properties
IUPAC Name |
methyl 5,5-dimethoxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-7(9)5-4-6-8(11-2)12-3/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFAONQHOIRLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338851 | |
Record name | Methyl 5,5-dimethoxyvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5-dimethoxyvalerate | |
CAS RN |
23068-91-9 | |
Record name | Methyl 5,5-dimethoxyvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5,5-dimethoxyvalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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